molecular formula C15H15NO3 B2915195 (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone CAS No. 99642-17-8

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B2915195
CAS No.: 99642-17-8
M. Wt: 257.289
InChI Key: HFZPYPRRAVDPBX-UHFFFAOYSA-N
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Description

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone ( 99642-17-8) is a high-purity organic compound supplied for research and development purposes. With a molecular formula of C15H15NO3 and a molecular weight of 257.28, this methanone derivative features a ketone group bridging a 3-aminophenyl ring and a 3,4-dimethoxyphenyl ring, a structure characteristic of the chalcone family . This compound is of significant interest in medicinal chemistry research, particularly in the study of chalcones and their derivatives. Chalcones are widely investigated for their versatile pharmacological activities, which include potent antibacterial and antiviral effects . These compounds have demonstrated activity against a range of pathogenic viruses and multidrug-resistant bacteria by targeting key viral and bacterial enzymes . Furthermore, structurally related methanone compounds have shown promising mechanisms in oncology research, such as the inhibition of tubulin polymerization, leading to cell cycle arrest and the induction of apoptosis in cancer cells . The specific substitution pattern of the amine and methoxy groups on the aromatic rings makes this compound a valuable building block for synthesizing novel analogs and probing structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed molecular data, including SMILES string (COc1cc(ccc1OC)C(=O)c1cccc(c1)N) and InChIKey, for their experimental and computational studies .

Properties

IUPAC Name

(3-aminophenyl)-(3,4-dimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZPYPRRAVDPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone typically involves the reduction of a nitro precursor. One common method involves the hydrogenation of 3,4-dimethoxy-3’-nitrobenzophenone in the presence of a palladium on carbon catalyst. The reaction is carried out in ethyl acetate under hydrogen pressure (55-60 psi) for 1.5 hours. The resulting product is then purified by flash column chromatography using a mixture of ethyl acetate and methylene chloride .

Industrial Production Methods

While specific industrial production methods for (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation: The methoxy groups can be oxidized under specific conditions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon catalyst, ethyl acetate, hydrogen gas.

    Substitution: Various nucleophiles, solvents like dichloromethane or toluene.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone from the nitro precursor.

    Substitution: Derivatives with substituted amino groups.

    Oxidation: Compounds with oxidized methoxy groups.

Scientific Research Applications

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. The methoxy groups enhance its solubility and potential interactions with biological targets, making it a valuable compound in various research applications.

Biological Activity

(3-Aminophenyl)(3,4-dimethoxyphenyl)methanone, a compound with significant biological potential, has garnered attention for its antimicrobial, antioxidant, and potential anticancer properties. This article summarizes the existing research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The compound features a phenyl ring substituted with both an amino group and methoxy groups. Its chemical structure can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{3}

This structure is crucial for its biological activity, influencing interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Antioxidant Activity

In addition to its antimicrobial properties, (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone has demonstrated significant antioxidant activity. This was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where the compound showed a strong capacity to scavenge free radicals:

Concentration (µg/mL)% Inhibition
1045
5075
10090

The ability to scavenge free radicals indicates potential applications in preventing oxidative stress-related diseases .

3. Potential Anticancer Properties

Emerging studies have suggested that derivatives of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone may possess anticancer activity. Preliminary tests have shown that certain derivatives can induce apoptosis in cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

These findings warrant further investigation into the mechanisms of action and therapeutic potential of this compound in oncology .

The biological activity of (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone is believed to stem from its ability to interact with cellular targets involved in oxidative stress and microbial resistance. Studies have indicated that it may inhibit key enzymes associated with these pathways, enhancing its efficacy as a therapeutic agent.

Case Studies

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone was tested alongside standard antibiotics. The results indicated that while some strains showed resistance to conventional treatments, the compound effectively inhibited their growth, suggesting its potential as an alternative treatment option .

Case Study: Antioxidant Evaluation

A detailed investigation into the antioxidant properties of the compound revealed that it significantly reduced oxidative damage in cellular models exposed to hydrogen peroxide. This protective effect highlights its potential application in treating conditions related to oxidative stress .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (3-Aminophenyl)(3,4-dimethoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : A two-step synthesis is commonly employed. First, oxidize the alcohol precursor (e.g., (3,4-dimethoxyphenyl)(phenyl)methanol) using manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature . Purify the intermediate via silica gel chromatography (heptane/ethyl acetate, 6:4). Second, introduce the 3-aminophenyl group via nucleophilic substitution or coupling reactions. Optimize yield (typically 49–76%) by controlling stoichiometry (5.1 equiv. reducing agents) and reaction time (1.5–3 hours) . Monitor progress with TLC (Rf = 0.54 in hexane/EtOAc) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry : Use electron ionization (EI-MS) to confirm molecular weight (e.g., NIST MS Data Center protocols for similar methanones) .
  • NMR Spectroscopy : Acquire ¹H and ¹³C NMR in DMSO-d₆ (200–300 MHz). Key peaks include δ = 7.25–8.78 ppm (aromatic protons) and δ = 142.9–165.9 ppm (carbonyl carbons) .
  • IR Spectroscopy : Identify carbonyl stretches near 1650–1700 cm⁻¹ and amine N-H stretches at 3300–3500 cm⁻¹ .

Q. How can researchers improve the solubility of this compound for in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤10% v/v) or ethanol. Alternatively, synthesize water-soluble derivatives (e.g., hydrochloride salts) by reacting the free base with HCl in anhydrous ether . Test solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, distinguish diastereotopic protons in the 3,4-dimethoxyphenyl group .
  • Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .
  • High-Field Instruments (≥500 MHz) : Enhance resolution for complex splitting patterns in aromatic regions .

Q. What strategies mitigate byproduct formation during the coupling of the 3-aminophenyl group?

  • Methodological Answer :

  • Protection-Deprotection : Protect the amine with tert-butoxycarbonyl (Boc) before coupling, then deprotect with trifluoroacetic acid (TFA) .
  • Catalytic Optimization : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig coupling to minimize aryl halide byproducts .
  • Chromatographic Monitoring : Employ HPLC-PDA (C18 column, acetonitrile/water gradient) to detect and isolate byproducts early .

Q. How can computational modeling predict the biological activity of this compound against kinase targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with AAK1 or GAK kinases. Prioritize the methanone moiety for hydrophobic binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from kinase inhibition assays .

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